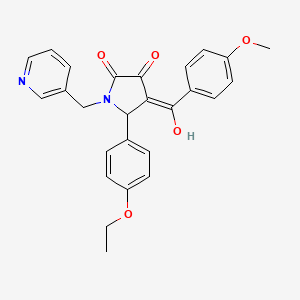![molecular formula C17H24F2N2O2S B5291448 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5291448.png)
7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of spirocyclic compounds and has been found to exhibit promising activity against a range of diseases.5]decane.
Mecanismo De Acción
The mechanism of action of 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, studies have suggested that it may act by inhibiting specific enzymes or proteins involved in disease processes. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and proliferation. It has also been suggested that this compound may interact with specific receptors or ion channels in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane can have various biochemical and physiological effects. For example, it has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the aggregation of amyloid-beta peptides, and exhibit neuroprotective effects in Parkinson's disease models. In addition, it has been found to modulate the activity of specific enzymes and proteins, such as HDACs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane in lab experiments is its potential therapeutic applications. It has been found to exhibit promising activity against various diseases, making it a potential candidate for drug development. However, one limitation is that the mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Another direction is to explore its potential applications in other diseases, such as Huntington's disease and multiple sclerosis. Additionally, research could focus on optimizing the synthesis method to improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of 7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane involves a multi-step process. The initial step involves the reaction between 2,3-difluorobenzylamine and ethylsulfonyl chloride to form the intermediate compound 2,3-difluorobenzyl ethylsulfonate. This intermediate is then treated with sodium hydride and 1,2-dibromoethane to yield the final product.
Aplicaciones Científicas De Investigación
7-(2,3-difluorobenzyl)-2-(ethylsulfonyl)-2,7-diazaspiro[4.5]decane has been extensively studied for its potential therapeutic applications. It has been found to exhibit promising activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. In addition, it has been found to inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease, and also exhibit neuroprotective effects in Parkinson's disease models.
Propiedades
IUPAC Name |
9-[(2,3-difluorophenyl)methyl]-2-ethylsulfonyl-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F2N2O2S/c1-2-24(22,23)21-10-8-17(13-21)7-4-9-20(12-17)11-14-5-3-6-15(18)16(14)19/h3,5-6H,2,4,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROSZLZFTFFMBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(C1)CCCN(C2)CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-ethyl-3,4-dimethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5291377.png)
![N-cyclopropyl-7-(2,3-dihydro-1-benzofuran-2-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5291384.png)

![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-1-naphthylacetamide](/img/structure/B5291397.png)
![3-[5-(4-fluorophenyl)-2-furyl]-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5291410.png)
![(4aS*,8aR*)-6-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-1-(4-hydroxybutyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291417.png)
![2-ethyl-4-pyrrolidin-1-yl-7-(2-thienylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5291429.png)
![N-benzyl-2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5291432.png)
![(3aR*,6aS*)-2-allyl-1-oxo-5-{[(2-phenylethyl)amino]carbonyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5291436.png)
![N-(2-fluorophenyl)-2-[4-(4-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5291450.png)
![N-[3-(4-methyl-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5291454.png)
![2-(4-chloro-1-methyl-1H-pyrazol-5-yl)-1-{[3-(2-fluorophenyl)-5-isoxazolyl]carbonyl}azepane](/img/structure/B5291461.png)
![methyl 4-chloro-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5291467.png)